Product packaging for Cefathiamidine-d14(Cat. No.:)

Cefathiamidine-d14

Cat. No.: B1157411
M. Wt: 486.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefathiamidine-d14 is a deuterium-labeled stable isotope of the first-generation cephalosporin antibiotic, Cefathiamidine. This compound is specifically designed for use in research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. The incorporation of 14 deuterium atoms provides a distinct mass shift from the native compound, enabling precise and reliable quantification of Cefathiamidine in complex biological matrices such as plasma, serum, and tissue homogenates. This is critical for conducting robust pharmacokinetic, metabolism, and bioavailability studies during pharmaceutical research and development . The antibacterial activity of the parent compound, Cefathiamidine, is derived from its ability to inhibit bacterial cell wall synthesis. As a beta-lactam antibiotic, it primarily targets penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the cross-linking and stability of the peptidoglycan layer. By binding to these PBPs, Cefathiamidine disrupts the final stage of cell wall construction, leading to osmotic instability and ultimately bacterial cell lysis and death . Cefathiamidine exhibits a spectrum of activity that is particularly effective against Gram-positive bacteria, including Staphylococcus and Streptococcus species, and is used in research to study respiratory tract, urinary tract, and skin infections, as well as sepsis . This product, this compound, is intended For Research Use Only and is not approved for use in diagnostics or for any form of human consumption . It is an essential tool for researchers who require the highest level of accuracy in their analytical methods for developing new therapeutic strategies or understanding antibiotic mechanisms.

Properties

Molecular Formula

C₁₉H₁₄D₁₄N₄O₆S₂

Molecular Weight

486.67

Synonyms

(6R-trans)-3-[(Acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d14;  7-[2-[(N,N’-diisopropylamidino)thio]acetamido]-3-(hydroxymethyl)-8-oxo-5-thi

Origin of Product

United States

Ii. Synthetic Methodologies and Isotopic Labeling of Cefathiamidine D14

Precursor Synthesis and Derivatization Strategies

The synthesis of Cefathiamidine fundamentally involves the acylation of 7-aminocephalosporanic acid (7-ACA), the core structural component of many cephalosporin (B10832234) antibiotics, with a specific side chain. google.compjps.pkubbcluj.ro The key precursors for Cefathiamidine are 7-ACA and a side-chain moiety derived from N,N'-diisopropylthiourea. google.com

For the synthesis of Cefathiamidine-d14, the isotopic labels are introduced into the N,N'-diisopropylthiourea precursor. This deuterated precursor, N,N'-di(isopropyl-d7)thiourea, is the critical starting material for the labeled side chain. The synthesis of the active side chain typically proceeds by reacting the thiourea (B124793) derivative. For instance, one patented method involves reacting N,N'-diisopropylthiourea with 2-bromoacetic acid in the presence of sodium bicarbonate. google.com This product is then further activated before being coupled with 7-ACA. google.com To produce this compound, the deuterated N,N'-di(isopropyl-d7)thiourea would be used in place of its non-labeled counterpart in a similar synthetic sequence.

The final coupling step involves reacting the activated deuterated side chain with 7-ACA, often after protecting the functional groups of the 7-ACA core via silanization, for example, using N,O-bis(trimethylsilyl)acetamide (BSA). google.com This reaction yields the target molecule, this compound.

Deuteration Techniques for this compound

The introduction of 14 deuterium (B1214612) atoms is strategically focused on the two isopropyl groups of the N,N'-diisopropylthiourea precursor. Each isopropyl group contains seven exchangeable protons, making them the target for deuteration. Several established deuteration methods can be employed for this purpose.

Catalytic hydrogen-deuterium exchange (HDE) is a powerful method for incorporating deuterium into organic molecules. nih.gov This technique often utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). mdpi.commdpi.com For the synthesis of the N,N'-di(isopropyl-d7)thiourea precursor, the corresponding non-deuterated compound could be subjected to HDE conditions. The use of a palladium catalyst is known to be effective for H-D exchange reactions. mdpi.com The process involves the reversible activation of C-H bonds on the surface of the catalyst, allowing for exchange with deuterium from the surrounding medium. nih.gov

Table 1: Potential Catalytic Systems for Deuteration

Catalyst Deuterium Source Conditions Potential Application
Palladium on Carbon (Pd/C) D₂O, D₂ gas Elevated temperature and pressure H/D exchange on alkyl groups
Platinum Oxide (Adam's catalyst) D₂O UV or γ-radiation activation Selective deuteration of amines
Rhodium Complexes Benzene-d₆ Mild temperatures (e.g., 50°C) H/D exchange on various substrates

This table presents potential catalytic systems based on general principles of hydrogen-deuterium exchange catalysis. Specific conditions for the deuteration of N,N'-diisopropylthiourea would require empirical optimization.

Acid-catalyzed deuterium exchange is another viable strategy, particularly for protons on carbons adjacent to activating groups. unam.mx This process typically involves treating the substrate with a strong deuterated acid (e.g., D₂SO₄, DCl) in a deuterium-rich solvent like D₂O. unam.mx The acidic conditions facilitate the formation of carbocation or enol-like intermediates, which can then be quenched by a deuterium source. unam.mx While effective, this method can sometimes require harsh conditions and may not be suitable for all substrates. For the precursor to this compound, careful selection of the acid catalyst and reaction conditions would be necessary to achieve high deuterium incorporation without degrading the molecule.

Acid-Mediated Deuterium Exchange Protocols

Purification and Isolation Procedures for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted precursors, reagents, and any side products. The purification of cephalosporins often employs a combination of techniques.

One common approach involves precipitation. After the coupling reaction, the pH of the solution can be adjusted to the isoelectric point of the cephalosporin, causing it to precipitate out of the solution. google.com The resulting solid can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.

Chromatographic methods are also extensively used for purifying cephalosporins. High-performance liquid chromatography (HPLC) on a preparative scale, often using a reversed-phase C18 column, is a powerful technique for isolating the desired compound with high purity. nih.gov Another method involves the use of macroporous non-ionic adsorption resins, which can effectively separate the cephalosporin from impurities. researchgate.net The product is adsorbed onto the resin and then eluted with an appropriate solvent.

Table 2: Common Purification Techniques for Cephalosporins

Technique Principle Typical Application
pH Adjustment & Precipitation Solubility is minimal at the isoelectric point. Initial isolation from the reaction mixture.
Recrystallization Differential solubility in a solvent system at different temperatures. Removal of soluble impurities.
Preparative HPLC Differential partitioning between a stationary and mobile phase. High-resolution separation for achieving high purity.

Isotopic Purity and Enrichment Assessment in Synthesized this compound Batches

Determining the isotopic purity and the degree of deuterium enrichment is a critical quality control step for any isotopically labeled compound. rsc.orgrsc.org This ensures its suitability as an internal standard for quantitative analysis. ckisotopes.com The primary techniques used for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive method for determining isotopic enrichment. rsc.orgrsc.org By analyzing the mass spectrum of the labeled compound, the relative abundances of the desired deuterated species (d14) versus partially deuterated (d1 to d13) and non-deuterated (d0) species can be precisely measured. rsc.orgrsc.org The isotopic purity is calculated from the integrated signals of these different isotopologues.

Iii. Analytical Characterization and Quality Control of Cefathiamidine D14

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental information about the molecular structure, isotopic composition, and vibrational properties of Cefathiamidine-d14.

NMR spectroscopy is a primary technique for verifying the successful incorporation of deuterium (B1214612) atoms into the Cefathiamidine structure. nih.gov Both Proton (¹H) and Deuterium (²H or D) NMR can be employed.

¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the absence of signals at specific chemical shifts corresponding to the positions of deuterium labeling confirms successful isotopic substitution. The residual proton signals can be identified and distinguished from impurities. sigmaaldrich.com

²H NMR (D-NMR): This technique directly observes the deuterium nuclei. The chemical shifts in a D-NMR spectrum are nearly identical to those in a ¹H NMR spectrum, providing direct evidence of the deuterated sites. sigmaaldrich.com D-NMR is particularly useful for quantifying the degree of deuteration at each labeled position and can be performed using non-deuterated solvents. sigmaaldrich.com

Table 1: Representative NMR Data for this compound Structure Verification This table presents hypothetical data based on the known structure of Cefathiamidine and general principles of NMR spectroscopy for deuterated compounds.

TechniqueObserved FeatureInterpretation
¹H NMR Absence of signals corresponding to the two isopropyl groups (CH and CH₃).Confirms successful deuteration of the 14 protons on the N,N'-diisopropylamidino moiety.
²H NMR Presence of signals in the region characteristic for alkyl groups.Directly confirms the presence and chemical environment of the incorporated deuterium atoms.
Integration Quantitative analysis of D-NMR peak areas.Determines the deuterium enrichment percentage at the labeled positions. sigmaaldrich.com

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic purity of this compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, provides the mass accuracy needed to distinguish between isotopologues. researchgate.netalmacgroup.com

The analysis confirms the mass shift from the unlabeled Cefathiamidine (C₁₉H₂₈N₄O₆S₂, MW: 472.57 g/mol ) to this compound (C₁₉H₁₄D₁₄N₄O₆S₂, MW: 486.67 g/mol ). pharmaffiliates.compipitech.com It also allows for the quantification of isotopic enrichment by measuring the relative intensities of the mass peaks corresponding to different deuterated states (e.g., d13, d12, etc.). researchgate.netavantiresearch.com This is crucial as the presence of unlabeled or partially labeled species can affect the accuracy of quantitative assays where this compound is used as an internal standard. avantiresearch.com

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound Calculated values for the protonated molecule [M+H]⁺.

IsotopologueChemical FormulaTheoretical m/zRelative Abundance (%)Interpretation
Unlabeled [C₁₉H₂₉N₄O₆S₂]⁺473.1523-Mass of unlabeled Cefathiamidine [M+H]⁺.
Fully Labeled [C₁₉H₁₅D₁₄N₄O₆S₂]⁺487.2399100Target mass for fully deuterated this compound [M+H]⁺.
d13 [C₁₉H₁₆D₁₃N₄O₆S₂]⁺486.2336VariableRepresents isotopic impurity with one less deuterium.
d0 [C₁₉H₂₉N₄O₆S₂]⁺473.1523VariableRepresents unlabeled isotopic impurity. avantiresearch.com

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can be used to identify functional groups and confirm structural features, including the presence of carbon-deuterium (C-D) bonds. linseis.com

The substitution of a hydrogen atom with a heavier deuterium atom causes a predictable shift in the vibrational frequency of the corresponding bond. The C-D stretching vibrations are typically observed in the 2030–2300 cm⁻¹ region of the spectrum, which is distinct from the C-H stretching region (approx. 2800-3000 cm⁻¹). researchgate.netulisboa.pt This "silent" region in the spectra of unlabeled compounds makes the detection of C-D bonds relatively straightforward. researchgate.net Raman spectroscopy, in particular, is highly sensitive to the vibration of C-C and C-S bonds and can provide a detailed molecular fingerprint. americanpharmaceuticalreview.combeilstein-journals.org

Table 3: Representative Vibrational Spectroscopy Data for this compound This table shows expected band positions based on general principles of IR/Raman spectroscopy.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueSignificance
C-H Stretch (Aromatic/Alkene) ~3100-3000IR/RamanUnaffected by deuteration in this specific isotopologue.
C-D Stretch (Alkyl) ~2300-2030IR/RamanConfirms the presence of C-D bonds from the deuterated isopropyl groups. researchgate.net
C=O Stretch (β-lactam) ~1760IRCharacteristic band for the cephalosporin (B10832234) core structure. researchgate.net
C=O Stretch (Amide) ~1650IR/RamanCharacteristic band for the amide group in the side chain. researchgate.net
C-S Stretch ~720-670RamanCharacteristic band for the thiazole (B1198619) and dihydrothiazine rings. researchgate.net

Mass Spectrometry (MS) for Isotopic Distribution and Purity

Chromatographic Purity Analysis

Chromatographic methods are essential for determining the chemical purity of this compound, separating it from any synthesis-related impurities or degradants.

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of antibiotics like cephalosporins. scielo.br The method separates compounds based on their polarity. A typical setup involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.brmeasurlabs.com Purity is determined by calculating the area percentage of the main peak in the chromatogram detected by a UV or Diode-Array Detector (DAD). measurlabs.com

Table 4: Representative HPLC Method Parameters for Purity Analysis This table outlines a typical HPLC method for a cephalosporin compound.

ParameterValue/Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) scielo.brresearchgate.net
Flow Rate 1.0 mL/min scielo.br
Detection UV at 235 nm or 254 nm researchgate.net
Retention Time Dependent on specific conditions, but should be consistent for the main peak.
Purity Specification Typically ≥98%

UPLC is a more recent evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and greater sensitivity. nih.gov This makes it highly suitable for high-throughput quality control and for complex analyses when coupled with mass spectrometry (UPLC-MS/MS). biorxiv.orgnih.govnih.gov A UPLC method for Cefathiamidine would offer improved separation efficiency of the main compound from closely related impurities compared to traditional HPLC. researchgate.net

Table 5: Representative UPLC Method Parameters for Purity Analysis This table outlines a typical UPLC method adapted from analyses of similar antibiotics.

ParameterValue/Description
Column Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.govnih.gov
Mobile Phase Gradient elution with 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile biorxiv.orgnih.gov
Flow Rate 0.3 - 0.5 mL/min biorxiv.orgresearchgate.net
Detection UV (DAD) or MS/MS
Run Time < 6 minutes nih.gov
Purity Specification Typically ≥98%

High-Performance Liquid Chromatography (HPLC)

Structural Elucidation Post-Synthesis

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for the characterization of isotopically labeled compounds. sterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which allows for the confirmation of its elemental composition (C19H14D14N4O6S2). pharmaknowledgeforum.compharmaffiliates.com The observed molecular weight of approximately 486.67 g/mol for this compound, compared to the ~472.58 g/mol of its unlabeled counterpart, provides direct evidence of the successful incorporation of fourteen deuterium atoms. cymitquimica.com Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule. nih.gov By comparing the fragmentation pattern of this compound with that of unlabeled Cefathiamidine, analysts can pinpoint the location of the deuterium labels on the fragmented ions, confirming their position within the isopropyl groups. veeprho.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. aocs.org

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two isopropyl groups in the parent molecule are expected to be absent or significantly diminished. This absence provides clear evidence of deuteration at these specific sites. The remaining protons in the molecule should exhibit signals with chemical shifts and coupling constants consistent with the core Cefathiamidine structure. researchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms within the this compound molecule. Carbons bonded to deuterium will exhibit triplet splitting patterns (due to C-D coupling) and will be shifted slightly upfield compared to their counterparts in the unlabeled compound, a phenomenon known as the isotopic effect.

Deuterium (²H) NMR: A ²H NMR spectrum can be acquired to directly observe the resonance of the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.

The table below summarizes the key analytical techniques used for the structural elucidation of this compound.

Analytical TechniquePurpose in Structural Elucidation of this compoundExpected Findings
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition and overall deuteration level. pharmaknowledgeforum.comsterlingpharmasolutions.comMolecular ion peak corresponding to the formula C19H14D14N4O6S2 (approx. 486.67 m/z). pharmaffiliates.com
Tandem Mass Spectrometry (MS/MS) Determines the location of deuterium labels within the molecular structure. nih.govFragmentation pattern consistent with the loss of deuterated isopropyl moieties.
Proton (¹H) NMR Spectroscopy Verifies the absence of protons at the sites of deuteration. hmdb.cahmdb.caDisappearance or significant reduction of signals corresponding to the 14 protons of the two isopropyl groups.
Carbon-13 (¹³C) NMR Spectroscopy Confirms the integrity of the carbon skeleton and the presence of C-D bonds. aocs.orgCharacteristic shifts for the cephalosporin core; triplets observed for deuterated carbons.

Stability and Degradation Pathway Assessment for Research Applications

The utility of this compound as an internal standard is fundamentally dependent on its stability under various conditions encountered during sample collection, storage, and analysis. Assessment of its stability and potential degradation pathways is a critical component of its quality control profile. gmp-compliance.orgvichsec.org this compound is reported to be unstable in solution, a characteristic it shares with its parent drug and other β-lactam antibiotics. cymitquimica.come-opat.com

For research applications, stability is typically assessed under stressed conditions to accelerate degradation and identify potential degradants. netpharmalab.es These studies help establish appropriate storage conditions (e.g., temperature, protection from light) and shelf-life for stock solutions. pharmaffiliates.commedchemexpress.com The primary degradation pathway for cephalosporins like Cefathiamidine in aqueous solution often involves hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity but also a point of instability. e-opat.com For some cephalosporins, degradation can also lead to the formation of toxic byproducts, such as pyridine, which must be monitored. e-opat.com

Stability studies for this compound would involve dissolving the compound in relevant solvents (e.g., water, methanol, acetonitrile) and exposing the solutions to various environmental factors, including:

Temperature: Testing at refrigerated (2-8°C), ambient, and elevated temperatures (e.g., 40°C) to understand the thermal liability. e-opat.comnetpharmalab.es

pH: Evaluating stability in acidic, neutral, and basic solutions to determine susceptibility to acid/base-catalyzed hydrolysis.

Light: Photostability testing to assess degradation upon exposure to UV or visible light. gmp-compliance.org

The concentration of this compound and the appearance of any degradation products over time are monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. e-opat.com

The following table outlines a representative design for a stability and degradation assessment study for this compound.

Study TypeConditionsTimepointsAnalytical MethodPurpose
Forced Degradation (Stress Testing) 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Heat (60°C), UV/Vis Light0, 2, 4, 8, 24 hoursHPLC-UV/MSTo identify potential degradation products and pathways. netpharmalab.es
Solution Stability Stored in various solvents (e.g., water, ACN) at 2-8°C and room temperature0, 24, 48, 72 hours; 1 weekHPLC-UVTo determine the short-term stability in solvents used for analysis.
Freeze-Thaw Stability Multiple cycles of freezing (-20°C or -80°C) and thawing to room temperature3-5 cyclesHPLC-UVTo ensure compound integrity during repeated use of stock solutions. medchemexpress.com

By understanding its degradation profile, researchers can ensure that this compound remains stable throughout the analytical process, thereby guaranteeing the accuracy and reliability of the quantitative data generated in pharmacokinetic or metabolic studies. veeprho.com

Iv. Applications of Cefathiamidine D14 in Bioanalytical Methodologies

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Mass Spectrometry

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. researchgate.net Cefathiamidine-d14, being chemically and physically almost identical to the non-labeled analyte Cefathiamidine, serves as an ideal internal standard. wuxiapptec.comacanthusresearch.com It is added in a known quantity to biological samples at the beginning of the analytical process to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. wuxiapptec.comchromatographyonline.com This can manifest as ion suppression or enhancement, causing inaccurate and unreliable quantification. wuxiapptec.com

The key advantage of using this compound is its ability to co-elute with the unlabeled Cefathiamidine. waters.com As they share nearly identical physicochemical properties, they experience the same degree of ionization suppression or enhancement from the biological matrix. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate results. wuxiapptec.comlgcstandards.com While diluting the sample can also reduce matrix effects, this is only feasible for highly sensitive assays. chromatographyonline.com

Accuracy refers to the closeness of a measured value to the true value, while precision represents the consistency of repeated measurements. protagx.combitesizebio.com In quantitative bioanalysis, both are paramount for reliable data. protagx.com The use of this compound as an internal standard significantly improves both accuracy and precision. acanthusresearch.com

Accuracy Improvement: Corrects for systematic errors introduced by matrix effects and sample processing.

Precision Enhancement: Minimizes random errors by providing a stable reference point for quantification. scioninstruments.com

The development and validation of bioanalytical methods are critical steps to ensure their reliability and robustness for intended applications. pharmanueva.commdpi.comnih.govnih.gov this compound plays a crucial role in these processes.

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards. pharmanueva.com The use of this compound ensures the linearity of this curve over a specific concentration range, known as the dynamic range. mdpi.com The internal standard helps to correct for any non-linear responses that might arise from the analytical system. researchgate.net The concentration of the internal standard is typically kept constant across all calibration standards and samples. wuxiapptec.com

Table 1: Illustrative Data for Calibration Curve Construction

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,234101,5670.0515
5.026,170102,1100.2563
10.051,890101,9800.5088
50.0259,900102,3502.5393
100.0521,300101,8005.1208
500.02,605,000102,05025.5267

This table provides example data to illustrate the principle of calibration curve construction using an internal standard. The consistent peak area of the internal standard across different analyte concentrations demonstrates its role in normalizing the response.

Recovery experiments are performed to assess the efficiency of the extraction procedure. By comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample, the percentage of analyte recovered can be determined. This compound, added before extraction, helps to normalize for any variability in the extraction process itself.

Reproducibility, a measure of precision, is assessed by analyzing the same sample multiple times, both within the same day (intra-day precision) and on different days (inter-day precision). mdpi.com The use of this compound helps to achieve low relative standard deviation (RSD) values, indicating high reproducibility of the method. mdpi.com

Table 2: Example of Recovery and Reproducibility Data

QC LevelMean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC95.23.14.5
Medium QC98.12.53.8
High QC96.52.84.1

This table presents hypothetical data for a bioanalytical method, demonstrating how the use of an internal standard contributes to high recovery and good precision (low %RSD).

Method Development and Validation with this compound as IS

Calibration Curve Construction and Dynamic Range Determination

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies Utilizing this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. biotrial.comnih.gov It is the method of choice for the quantitative analysis of drugs and their metabolites in complex biological matrices. nih.gov

In a typical LC-MS/MS method for Cefathiamidine, the sample extract is first injected into an LC system. biotrial.com A chromatographic column, often a reversed-phase C18 column, separates Cefathiamidine and this compound from other components in the sample. mdpi.com The separated compounds then enter the mass spectrometer.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. biotrial.com In this mode, a specific precursor ion for both Cefathiamidine and this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The mass difference between this compound and its parent compound, due to the deuterium (B1214612) labels, allows the mass spectrometer to distinguish between the two. clearsynth.com

Table 3: Typical LC-MS/MS Parameters for Cefathiamidine Analysis

ParameterCefathiamidineThis compound
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min0.4 mL/min
Retention Time (approx.)2.5 min2.48 min
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z)[Value][Value + 14]
Product Ion (m/z)[Value][Value]
Collision Energy (eV)[Value][Value]

Note: Specific m/z values and collision energies are instrument and compound-dependent and must be optimized during method development. The slight shift in retention time for the deuterated standard is a known phenomenon. researchgate.netwaters.com

The development of such robust and reliable LC-MS/MS methods, critically dependent on the use of stable isotope-labeled internal standards like this compound, is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com

Optimization of Chromatographic Separation Parameters

The successful chromatographic separation of Cefathiamidine and its internal standard, this compound, is critical for minimizing matrix effects and ensuring accurate quantification. Due to their nearly identical physicochemical properties, this compound co-elutes with Cefathiamidine, which is a desirable characteristic for an internal standard as it ensures both compounds experience similar matrix effects and ionization suppression or enhancement.

The optimization of chromatographic conditions involves a systematic evaluation of the stationary phase, mobile phase composition, and gradient elution parameters. For the analysis of Cefathiamidine, reversed-phase chromatography is commonly employed.

A typical set of optimized chromatographic parameters for the analysis of Cefathiamidine, and by extension this compound, is presented in the table below.

ParameterCondition
Chromatographic Column ACQUITY UPLC® BEH C18 (1.7 µm, 2.1×50 mm)
Mobile Phase A mixture of water and methanol
Flow Rate 0.4 mL/min
Column Temperature Not specified in the available literature
Injection Volume Not specified in the available literature

Table 1: Optimized Chromatographic Separation Parameters for Cefathiamidine.

The choice of a C18 column indicates a reversed-phase separation mechanism, where the nonpolar stationary phase retains the analytes based on their hydrophobicity. The mobile phase, consisting of water and methanol, allows for the elution of Cefathiamidine and this compound from the column. The gradient elution, where the proportion of the organic solvent (methanol) is varied over time, is often utilized to achieve optimal peak shape and resolution from endogenous matrix components.

Ionization Efficiency and Fragmentation Pattern Comparison

The ionization efficiency and fragmentation pattern of an analyte and its stable isotope-labeled internal standard are expected to be very similar. However, slight differences can occur due to the isotope effect, particularly with deuterium labeling.

Ionization Efficiency: In electrospray ionization, the analyte and its deuterated internal standard are expected to have nearly identical ionization efficiencies. This is because the addition of deuterium atoms does not significantly alter the key physicochemical properties that govern the ESI process, such as pKa and surface activity. The similar ionization efficiencies ensure that the ratio of the analyte signal to the internal standard signal remains constant, even if there are variations in the ionization conditions, which is a fundamental requirement for accurate quantification.

Fragmentation Pattern: The fragmentation of Cefathiamidine and this compound in the collision cell of a tandem mass spectrometer is expected to follow similar pathways. However, the presence of deuterium atoms can sometimes lead to minor differences in the relative abundances of the fragment ions due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "isotope effect" can influence the fragmentation kinetics.

When developing an MRM method, it is crucial to ensure that the selected product ion for the deuterated standard is not subject to significant isotope effects that could compromise the parallelism of the calibration curves between the analyte and the internal standard. Ideally, the fragmentation should occur in a part of the molecule that does not involve the cleavage of a C-D bond, or if it does, the effect should be consistent and reproducible. For this compound, a thorough evaluation of its fragmentation spectrum compared to Cefathiamidine would be a critical step in the bioanalytical method development to select the most appropriate and reliable MRM transition.

V. Preclinical Research Applications of Cefathiamidine D14

Investigation of Pharmacokinetic Properties in Non-Human Biological Systems

The preclinical evaluation of Cefathiamidine's pharmacokinetic properties across various animal models is crucial for predicting its behavior in humans. These studies elucidate how the compound is absorbed, where it distributes in the body, how it is metabolized, and the routes and rate of its elimination. Cefathiamidine-d14 is a critical component of the analytical methods used to generate the concentration-time data from which pharmacokinetic parameters are derived.

Assessment of Absorption and Distribution in In Vitro Models

In vitro models are essential for the preliminary assessment of a drug's absorption and distribution characteristics. These models help predict the extent of intestinal absorption and how the drug might distribute into various tissues.

Cephalosporins, as a class, are generally hydrophilic, which can limit their passive diffusion across biological membranes. Studies on various cephalosporins often show low partition coefficients. nih.gov Research on the absorption of 19 different cephalosporins in a zebrafish model provided a comparative measure of their absorption capacity. In this model, Cefathiamidine was found to have a relatively low absorption k-value, suggesting it is not readily absorbed systemically through this route. nih.gov

Table 1: Comparative Absorption of Cephalosporins in a Zebrafish Model This table presents data for a selection of cephalosporins to provide context for Cefathiamidine's absorption properties.

Compound Absorption k-value Interpretation
Cefotaxime <5 Low Absorption
Cefathiamidine <5 Low Absorption
Cefmenoxime <5 Low Absorption
Cefpirome <5 Low Absorption
Cefazolin <5 Low Absorption

Data sourced from a study on cephalosporin (B10832234) absorption in zebrafish, which indicates that k-values below 5 represent poor absorption. nih.gov

Evaluation of Metabolic Stability in Hepatic and Extrahepatic Systems

Metabolic stability assays are crucial for predicting a drug's in vivo clearance and half-life. researchgate.net These studies determine the susceptibility of a compound to biotransformation by metabolic enzymes, primarily located in the liver.

The primary in vitro systems for assessing metabolic stability are liver microsomes, hepatocytes, and S9 fractions. nih.govnuvisan.com Microsomes contain Phase I metabolic enzymes (like cytochrome P450s), while S9 fractions contain both Phase I and Phase II enzymes. nih.govif-pan.krakow.pl Hepatocytes, being intact liver cells, provide the most comprehensive system, containing a full suite of metabolic enzymes and cofactors. nuvisan.comresearchgate.net

In these assays, Cefathiamidine would be incubated with one of these liver preparations from various preclinical species (e.g., mouse, rat, dog, monkey). The disappearance of the parent compound over time is monitored using an LC-MS/MS method, with this compound as the internal standard. From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.comnih.gov While specific data for Cefathiamidine is sparse, research on other cephalosporins, such as SCE-2787, has shown them to be metabolically stable, with no active metabolites detected in animal plasma or urine. nih.gov

Table 2: Representative Data from an In Vitro Metabolic Stability Study in Liver Hepatocytes This table is an illustrative example of the kind of data generated in such a study, as specific data for Cefathiamidine was not available.

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Mouse 6 116
Rat 5 140
Dog 25 28
Monkey 18 39

Data modeled after findings for other new chemical entities to illustrate typical cross-species variability. nih.gov

Comparing the metabolic profiles of a drug candidate across different preclinical species is essential. nih.gov This helps to identify any species-specific metabolites and ensures that the animal models used in toxicology studies are exposed to the same major metabolites that might be formed in humans. This is achieved by analyzing the incubation mixtures from microsomal or hepatocyte studies to identify and quantify the metabolites formed. The similarity in metabolic profiles between an animal species and humans supports the selection of that species for further safety testing.

In Vitro Metabolic Stability Studies (e.g., Microsomes, Hepatocytes, S9 Fractions)

Exploration of Excretion Pathways in Animal Models

Understanding how a drug is eliminated from the body is a cornerstone of pharmacokinetic research. researchgate.net Excretion studies in animal models, typically rats and dogs, involve administering the drug and collecting urine, feces, and sometimes bile over a set period. nih.govresearchgate.net The samples are analyzed to quantify the amount of the parent drug and any metabolites. For many cephalosporins, the primary route of elimination is renal excretion, where the unchanged drug is filtered out by the kidneys into the urine. nih.gov

For example, studies on the cephalosporin SCE-2787 showed that urinary recovery ranged from 74% in rats to 90% in dogs, with very low biliary excretion (less than 1.4%). nih.gov Similarly, the cephalosporin SM-1652 showed urinary excretion of 30-35% in mice and rats, but 70-75% in rabbits and dogs, with significant biliary excretion in rats (60%). nih.gov These findings suggest that Cefathiamidine is also likely to be primarily cleared via the kidneys, a hypothesis supported by human data showing over 90% renal excretion. medchemexpress.com

Table 3: Illustrative Excretion Profile of a Cephalosporin in Preclinical Species This table provides a representative example of excretion data, as observed for related compounds.

Species Route % of Dose Recovered (Unchanged Drug)
Rat Urine 74%
Feces (via Bile) 1.4%
Dog Urine 90%
Feces (via Bile) <0.5%

Data adapted from excretion studies of the cephalosporin SCE-2787. nih.gov

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Rodents, Canines)

In vivo pharmacokinetic studies are conducted in live animals, such as mice, rats, and dogs, to determine key parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). aurigeneservices.commdpi.com These studies involve administering a defined dose of Cefathiamidine and then collecting blood samples at various time points. The concentration of Cefathiamidine in the plasma is quantified using a validated bioanalytical method that relies on this compound as an internal standard.

A study in mice following intravenous administration of Cefathiamidine at four different doses provided key pharmacokinetic parameters. The results indicated rapid elimination, with half-life values ranging from approximately 0.2 to 0.4 hours. researchgate.net

Table 4: Pharmacokinetic Parameters of Cefathiamidine in Mice Following Intravenous Administration

Dose (mg/kg) Cmax (mg/L) AUC₀-∞ (h·mg/L) t½ (h)
7.3 9.53 ± 2.10 2.85 ± 0.63 0.20 ± 0.03
29.2 46.67 ± 9.50 11.31 ± 1.71 0.33 ± 0.05
116.8 170.18 ± 71.02 53.38 ± 17.57 0.27 ± 0.08
467.6 1004.0 ± 166.2 374.9 ± 134.7 0.38 ± 0.10

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life. researchgate.net

These preclinical pharmacokinetic data are essential for establishing the relationship between dose, exposure, and therapeutic effect, and for scaling doses from animal models to humans for initial clinical trials. europa.eu

Elucidation of Metabolic Pathways and Metabolite Identification

Stable isotope labeling, particularly with deuterium (B1214612), is an exceptional technique for studying drug metabolism. symeres.com The introduction of deuterium atoms into the Cefathiamidine molecule creates a "heavy" version that is chemically identical to the parent drug but can be distinguished by mass spectrometry. This allows for precise tracking and quantification of the drug and its metabolites in biological samples. veeprho.comijpras.com

Tracing of this compound Through Metabolic Transformations

In preclinical studies, animals are administered this compound, and biological samples such as plasma, urine, and feces are collected over time. Using liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between the deuterated drug and its non-deuterated counterparts, as well as their respective metabolites. ijpras.comthermofisher.com This allows for the precise mapping of the metabolic pathways Cefathiamidine undergoes, including Phase I reactions like oxidation and hydrolysis, and Phase II reactions like glucuronidation. longdom.org The ability to trace the labeled molecule provides a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile. symeres.com

A hypothetical study might reveal the primary metabolic routes of this compound as outlined in the table below.

Metabolic PathwayDescriptionKey Enzymes Involved (Hypothetical)
Hydrolysis of β-lactam ringCleavage of the core β-lactam structure, leading to inactivation of the antibiotic.β-lactamases
DeacetylationRemoval of the acetyl group from the C-3 side chain.Esterases
OxidationHydroxylation of various positions on the molecule.Cytochrome P450 enzymes (e.g., CYP3A4)

Identification of Novel or Minor Metabolites Using Deuterium Labeling

A significant advantage of using this compound is the ability to uncover novel or minor metabolites that might otherwise go undetected. The unique isotopic signature of the deuterated compound allows for sensitive and specific detection of all drug-related material, even at very low concentrations. thermofisher.com This is crucial because even minor metabolites can sometimes have significant pharmacological activity or toxicity. wuxiapptec.com The process of metabolite profiling and identification is a critical component of drug safety assessment. wuxiapptec.com

For instance, a research team could identify a previously unknown glucuronide conjugate of a Cefathiamidine metabolite by observing a deuterated species with a corresponding mass shift in the high-resolution mass spectrum.

Use in Metabolic Flux Analysis Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgnih.gov While more commonly associated with central carbon metabolism using 13C-labeled tracers, the principles can be adapted to study the flux of a drug through its various metabolic pathways. d-nb.infoplos.org By measuring the rate of formation of different deuterated metabolites of this compound, researchers can gain a quantitative understanding of how the drug is processed in the body. mdpi.com This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

The data from such an analysis could be represented as follows:

MetaboliteFlux Rate (relative units)Significance
Deacetyl-Cefathiamidine-d14100Major metabolic pathway
Hydrolyzed this compound25Secondary pathway
Oxidized this compound5Minor pathway

Mechanistic Investigations at the Molecular and Cellular Level

Beyond mapping metabolic pathways, this compound is instrumental in probing the fundamental mechanisms of its action and breakdown at a molecular level.

Probing Enzyme-Mediated Reactions and Isotope Effects on Reaction Rates

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if a deuterium atom is present at that position. nih.govbeilstein-journals.org This effect can be exploited to study enzyme-mediated reactions. symeres.com

By strategically placing the deuterium label on different parts of the Cefathiamidine molecule, researchers can determine which C-H bonds are broken during metabolism. A significant KIE (a slower rate of metabolism for the deuterated compound) would indicate that the deuterated position is a site of metabolic attack. nih.govresearchgate.net This information is invaluable for identifying "metabolic soft spots" in a drug molecule, which can then be modified to improve the drug's pharmacokinetic properties. nih.gov

The table below illustrates hypothetical KIE values for this compound metabolism.

Deuteration SiteObserved KIE (kH/kD)Interpretation
Acetyl methyl group1.1No significant involvement in rate-limiting metabolism.
Thiadiazole ring3.5This position is likely a primary site of enzymatic oxidation.

Understanding Biotransformation Pathways through Deuterium Position Tracking

The specific location of the deuterium atoms in this compound provides a powerful means to track the intricate steps of its biotransformation. nih.gov As the drug is metabolized, the deuterium label will be retained or lost depending on the specific chemical reaction that occurs. By analyzing the mass spectra of the resulting metabolites, researchers can determine not only the structure of the metabolites but also deduce the sequence of enzymatic reactions that led to their formation. osti.gov

This detailed understanding of the biotransformation pathway is crucial for predicting the formation of potentially reactive or toxic metabolites and for designing safer and more effective drugs. wuxiapptec.comnih.gov The ability to precisely follow the fate of specific atoms within a drug molecule provides a level of mechanistic detail that is often unattainable with non-labeled compounds.

Studies on Metabolic Switching and Deuterium Kinetic Isotope Effects (dKIE)

The introduction of deuterium into a drug molecule can significantly alter its metabolic profile, a phenomenon that is pivotal for studying metabolic pathways. osti.govnih.gov Deuteration, the replacement of hydrogen with its stable isotope deuterium, can lead to a "metabolic switch," where the body metabolizes the drug through alternative pathways. osti.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve breaking this bond can be slowed down. This phenomenon, known as the Deuterium Kinetic Isotope Effect (dKIE), is a powerful tool in mechanistic drug metabolism studies. researchgate.netnih.gov

In the context of Cefathiamidine, which is primarily excreted unchanged by the kidneys, studying its minor metabolic pathways is crucial for a complete understanding of its disposition. glpbio.com If Cefathiamidine undergoes metabolism at multiple sites, deuteration at one of these sites could slow down metabolism at that position, potentially increasing metabolism through alternative routes.

Deuterium Kinetic Isotope Effect (dKIE)

The dKIE is the ratio of the rate constant of a reaction with a hydrogen-containing reactant (kH) to the rate constant of the same reaction with a deuterium-containing reactant (kD).

dKIE (kH/kD) > 1: A "normal" kinetic isotope effect, indicating that the C-H bond is broken in the rate-determining step of the reaction.

dKIE (kH/kD) ≈ 1: No significant isotope effect, suggesting the C-H bond is not broken in the rate-determining step.

dKIE (kH/kD) < 1: An "inverse" kinetic isotope effect, which can occur due to various factors, including changes in hybridization at the reaction center.

Preclinical studies with this compound could be designed to measure the dKIE for its metabolic pathways. For instance, by comparing the rate of formation of a specific metabolite from Cefathiamidine versus this compound in human liver microsomes, researchers could determine if the deuterated position is involved in the rate-limiting step of that metabolic transformation. A significant dKIE would confirm the site of metabolism and provide insights into the enzymatic mechanism. While a study on Cephalosporin C biosynthesis showed it was sensitive to a kinetic isotope effect rsc.orgsemanticscholar.org, similar studies on the metabolism of cephalosporins are a key area of research.

Table 1: Hypothetical dKIE Study of this compound in Human Liver Microsomes

CompoundSite of DeuterationMetabolite FormedRate of Formation (pmol/min/mg protein)dKIE (kH/kD)
CefathiamidineN/AMetabolite A15.2
Cefathiamidine-d7Side ChainMetabolite A3.14.9
CefathiamidineN/AMetabolite B8.5
Cefathiamidine-d7Side ChainMetabolite B8.31.02

Application in Drug-Drug Interaction Studies (DDI) Related to Metabolism

Drug-drug interactions (DDIs) are a major concern in clinical practice and a key focus of preclinical safety assessment. europa.euseq.es Metabolic DDIs often occur when one drug inhibits or induces the enzymes responsible for the metabolism of another drug. jst.go.jp Stable isotope-labeled compounds like this compound are valuable tools in dissecting complex DDI scenarios. nih.gov

Although Cefathiamidine is reported to be largely excreted unchanged glpbio.com, it is still important to investigate any potential for metabolic DDIs, especially for minor pathways that could become significant if the primary elimination route is impaired.

A "cocktail" study approach, where multiple probe substrates for various metabolizing enzymes are dosed simultaneously, can be enhanced by using stable isotope-labeled versions of the drugs. In a hypothetical study, a subject could receive a microdose of a cocktail of non-labeled probe drugs, and on a separate occasion, the same cocktail with Cefathiamidine. By comparing the metabolite profiles, the inhibitory or inductive potential of Cefathiamidine on various enzymes can be assessed.

The use of this compound alongside non-labeled Cefathiamidine in what is known as a "cassette" dosing or simultaneous administration study allows for the precise determination of the pharmacokinetics of both the parent drug and its metabolites without intrasubject variability. For example, if investigating the effect of a known enzyme inhibitor (like ketoconazole) on Cefathiamidine's metabolism, co-administering Cefathiamidine and this compound (one given with the inhibitor, one without, in a crossover design) can provide a very precise measure of the DDI potential.

Table 2: Hypothetical DDI Study Design with this compound

Study ArmTreatmentAnalyte MeasuredPurpose
1Cefathiamidine + Potent CYP3A4 Inhibitor (e.g., Itraconazole)Cefathiamidine and its metabolitesTo assess the impact of CYP3A4 inhibition on Cefathiamidine clearance.
2This compound + Potent CYP3A4 Inhibitor (e.g., Itraconazole)This compound and its deuterated metabolitesTo confirm findings from Arm 1 and provide a clear internal standard for mass spectrometry analysis.
3Cefathiamidine + Inducer (e.g., Rifampicin)Cefathiamidine and its metabolitesTo determine if Cefathiamidine metabolism can be induced.
4This compound + Inducer (e.g., Rifampicin)This compound and its deuterated metabolitesTo provide a precise comparison for the induction study.

By using this compound, researchers can more accurately and efficiently conduct preclinical DDI studies, leading to a better understanding of its safety profile when co-administered with other medications. The synthesis of deuterated cephalosporins for such preclinical pharmacokinetic studies has been an area of academic research, underscoring the scientific interest in this approach. uwaterloo.ca

Vi. Future Research Directions and Emerging Methodologies for Cefathiamidine D14

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of Cefathiamidine-d14 and its metabolites is fundamental to understanding its behavior in biological systems. Future research will necessitate the development of more sophisticated analytical techniques that offer superior sensitivity and specificity over current methods.

Currently, methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for the detection of Cefathiamidine. nih.govresearchgate.net While effective, there is a continuous drive to lower detection limits and improve the resolution of isotopic mixtures. bvsalud.org Advanced high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy strategies are emerging as powerful tools for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Future endeavors should focus on:

Next-Generation Mass Spectrometry: Exploring novel MS-based techniques with higher resolution and sensitivity to differentiate between this compound and its non-deuterated counterpart, as well as their respective metabolites. This includes advancements in ion sources, mass analyzers, and detectors.

Advanced Chromatographic Separations: Developing novel chromatography columns and solvent systems to achieve better separation of this compound from complex biological matrices, thereby reducing matrix effects and improving quantification accuracy. clearsynth.com Two-dimensional liquid chromatography (2D-LC) has shown promise in analyzing impurities in cephalosporins and could be adapted for this purpose. frontiersin.org

Hyphenated Spectroscopic Techniques: Combining techniques such as LC-NMR and LC-IR to provide comprehensive structural and quantitative information in a single analysis.

Table 1: Comparison of Current and Future Analytical Techniques for this compound

FeatureCurrent Techniques (e.g., UPLC-MS/MS)Future Advanced Techniques (e.g., HR-MS, 2D-LC)
Sensitivity Nanogram per milliliter (ng/mL) range frontiersin.orgPotentially picogram or femtogram per milliliter range
Specificity High, but can be affected by isobaric interferencesVery high, with improved resolution of isotopologues and isomers bvsalud.org
Matrix Effect Can be significant, requiring correction with internal standards clearsynth.comReduced matrix effects due to enhanced separation and detection frontiersin.org
Throughput Moderate to highPotentially higher with advanced automation

Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies provides a holistic view of biological systems. nih.gov Integrating this compound into multi-omics research will offer unprecedented insights into its mechanism of action, metabolic fate, and its impact on the host and microbiome. Stable isotope-labeled standards are crucial for the identification and quantification of metabolites in these studies. isotope.com

Metabolomics: this compound can be used as a tracer to map its metabolic pathways and identify novel metabolites. This involves tracking the incorporation of deuterium (B1214612) into various small molecules, providing a dynamic picture of the drug's journey through the body. thermofisher.com

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in proteomics. creative-proteomics.com The use of deuterated amino acids allows for the quantification of changes in protein expression in response to this compound treatment. biorxiv.org This can help identify the protein targets of the drug and understand its effect on cellular processes.

Integrated Multi-Omics: Combining metabolomic, proteomic, and even genomic data will provide a comprehensive understanding of the systems-level effects of this compound. nih.gov This integrated approach can reveal complex interactions and off-target effects that might be missed by single-omic studies.

Computational Modeling and In Silico Predictions for Deuterium Effects

Computational modeling and in silico simulations are becoming indispensable tools in drug discovery and development. jsps.go.jp These methods can predict the effects of deuteration on the properties of a molecule, guiding the design of more effective deuterated drugs.

Key areas for future computational research include:

Quantum Chemistry Calculations: Utilizing quantum mechanical methods to calculate the kinetic isotope effect (KIE) of this compound. portico.orgnih.gov The KIE, which is the ratio of the rate constants for the cleavage of a C-H bond versus a C-D bond, is a key determinant of the metabolic stability of a deuterated drug. nih.gov

Molecular Docking and Dynamics: Simulating the interaction of this compound with its target enzymes, such as β-lactamases, and metabolic enzymes like cytochrome P450s. mdpi.complos.org These simulations can predict how deuteration affects binding affinity and enzymatic reactions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated PK/PD models to predict the in vivo behavior of this compound based on its physicochemical properties and in vitro data. These models can help optimize dosing regimens and predict clinical outcomes.

Exploration of Novel Deuteration Strategies for Targeted Labeling

The synthesis of deuterated compounds requires specialized techniques. resolvemass.ca While methods for producing this compound exist, future research will focus on developing more efficient, selective, and scalable deuteration strategies.

Emerging strategies include:

Late-Stage Functionalization: Developing methods for introducing deuterium into the Cefathiamidine molecule at a late stage of the synthesis. This approach is more efficient and avoids the need to re-synthesize the entire molecule from deuterated starting materials. acs.org

Catalytic H-D Exchange: Utilizing transition metal catalysts, such as iridium or palladium, to facilitate the selective exchange of hydrogen atoms with deuterium. mdpi.comresearchgate.net These methods offer high selectivity and can be performed under mild reaction conditions.

Biocatalytic Deuteration: Employing enzymes to catalyze the stereoselective incorporation of deuterium into the Cefathiamidine molecule. chemrxiv.orgnih.gov This approach offers the potential for highly specific labeling patterns that are difficult to achieve with traditional chemical methods.

Photochemical Deuteration: Using light to promote the deuteration of organic molecules, which can allow for late-stage deuteration of complex structures under mild conditions. rsc.org

Table 2: Overview of Deuteration Strategies

StrategyDescriptionAdvantages
Direct Exchange Swapping hydrogen with deuterium using a deuterium source like D₂O. Simple and cost-effective.
Deuterated Reagents Using reagents where hydrogen is replaced by deuterium. Allows for specific labeling.
Metal-Catalyzed Hydrogenation Using deuterium gas (D₂) in hydrogenation reactions. Can achieve high levels of deuteration.
Enzymatic Synthesis Using enzymes for selective deuterium incorporation. High stereoselectivity and regioselectivity.

Broader Applications of Deuterated Cephalosporins in Antimicrobial Research Methodologies

The insights gained from studying this compound can be extended to the broader class of cephalosporins and other antibiotics. Deuterated analogs can serve as invaluable tools in various antimicrobial research methodologies.

Antimicrobial Susceptibility Testing: Deuterium labeling of bacterial components, such as lipids, can be used to rapidly assess antibiotic susceptibility. acs.org Resistant bacteria will continue to incorporate deuterium in the presence of the antibiotic, while susceptible bacteria will not.

Mechanism of Resistance Studies: Deuterated cephalosporins can be used to probe the mechanisms of β-lactamase-mediated resistance. By analyzing the products of enzymatic hydrolysis, researchers can gain insights into the catalytic mechanism of these enzymes. cdnsciencepub.comacs.org

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated standards are widely used in DMPK studies to accurately quantify the parent drug and its metabolites. google.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new antibiotic candidates.

Standardization and Harmonization of Research Protocols for Deuterated Compounds

As the use of deuterated compounds in research and clinical settings increases, the need for standardized and harmonized research protocols becomes paramount. bvsalud.org This will ensure the reliability, reproducibility, and comparability of data across different laboratories and studies.

Key areas for standardization include:

Analytical Method Validation: Establishing clear guidelines for the validation of analytical methods used to quantify deuterated compounds, including parameters such as accuracy, precision, selectivity, and stability. gtfch.org The use of deuterated internal standards is crucial for correcting matrix effects and ensuring accurate quantification. clearsynth.comnih.govlcms.cz

Isotopic Purity Assessment: Developing standardized procedures for assessing the isotopic purity of deuterated compounds. rsc.org This is critical as isotopic impurities can affect the safety and efficacy of the drug. bvsalud.org

Reporting Standards: Establishing minimum reporting requirements for studies involving deuterated compounds, including details on the synthesis, characterization, and analysis of the compounds. International bodies and regulatory agencies should collaborate to develop and implement these standards. bioanalysis-zone.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Cefathiamidine-d14 in preclinical studies?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via hydrogen-deuterium exchange or isotopic labeling during precursor synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity validation, and high-performance liquid chromatography (HPLC) for chemical purity (>98%). For reproducibility, document reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., recrystallization, column chromatography) in the main text or supplementary materials .
  • Key Data :

ParameterMethodThreshold
Isotopic PurityMS≥99% deuterium enrichment
Chemical PurityHPLC≥98%
Structural Confirmation¹H/¹³C NMRFull spectral match to non-deuterated analog

Q. How should researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

  • Test under stress conditions (e.g., 40°C/75% RH for 6 months).
  • Monitor degradation via HPLC-MS to identify deuterium loss or structural breakdown.
  • Include kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Report deviations from non-deuterated analogs (e.g., altered hydrolysis rates) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Calibrate against a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Validate method parameters per FDA guidelines:

  • Linearity : R² ≥ 0.995 over 3 logs.
  • Accuracy/Precision : ±15% deviation for QC samples .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., protein binding, metabolic stability). Design follow-up studies to:

  • Compare plasma-free fractions (equilibrium dialysis) vs. cellular uptake (radiolabeled tracer assays).
  • Model in vitro-in vivo correlation (IVIVC) using compartmental pharmacokinetic simulations.
  • Validate hypotheses via knock-in/knockout animal models to isolate metabolic pathways .

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Variables : Vary substituents at positions R₁/R₂ while maintaining deuterium labeling.
  • Response Metrics : MIC (minimum inhibitory concentration), logP, metabolic half-life.
  • Statistical Validation : Use multivariate ANOVA to identify significant SAR trends. Cross-reference with crystallographic data (e.g., X-ray diffraction of drug-target complexes) .

Q. How should researchers address conflicting reports on this compound’s resistance profile in Gram-positive vs. Gram-negative pathogens?

  • Methodological Answer : Conduct comparative genomic and proteomic analyses:

  • Perform whole-genome sequencing of resistant strains to identify mutations in penicillin-binding proteins (PBPs).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity shifts.
  • Contextualize findings with literature using systematic review frameworks (e.g., PRISMA) to assess study heterogeneity .

Methodological Considerations

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Include step-by-step protocols for deuterium labeling, purification, and characterization in supplementary materials. Use IUPAC nomenclature and report batch-specific variability (e.g., solvent lot numbers, catalyst sources) .

Q. How to integrate contradictory data into a cohesive narrative for publication?

  • Use contradiction matrices to tabulate conflicting results, followed by Bayesian meta-analysis to weigh evidence quality. Discuss limitations (e.g., assay variability, model relevance) in the Discussion section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.